1-(p-Chlorophenyl)silatrane
Overview
Description
1-(p-Chlorophenyl)silatrane is an organosilicon compound with the molecular formula C12H16ClNO3Si. It is a member of the silatrane family, characterized by a unique cage-like structure where silicon is bonded to nitrogen, oxygen, and carbon atoms. This compound is known for its significant biological activity and has been studied for various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(p-Chlorophenyl)silatrane typically involves the reaction of p-chlorophenyltrichlorosilane with triethanolamine. The reaction proceeds under reflux conditions in an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or distillation .
Industrial production methods for silatranes, including this compound, often utilize a one-pot synthesis approach. This method involves the direct reaction of silicon dioxide with triisopropanolamine in the presence of a catalyst, such as aluminum hydroxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(p-Chlorophenyl)silatrane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding siloxanes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silanes.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include siloxanes, silanes, and substituted silatranes .
Scientific Research Applications
1-(p-Chlorophenyl)silatrane has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-(p-Chlorophenyl)silatrane involves its interaction with biological molecules, leading to the disruption of cellular processes. It is known to inhibit the activity of certain enzymes and interfere with the function of cellular membranes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
1-(p-Chlorophenyl)silatrane is unique among silatranes due to the presence of the p-chlorophenyl group, which enhances its biological activity and chemical stability. Similar compounds include:
Phenylsilatrane: Lacks the chlorine substituent, resulting in different biological and chemical properties.
Methylsilatrane: Contains a methyl group instead of the p-chlorophenyl group, leading to variations in reactivity and applications.
These comparisons highlight the distinct properties of this compound, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFVTMCLFHXPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041215 | |
Record name | 1-(4-Chlorophenyl)silatrane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29025-67-0 | |
Record name | 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29025-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)silatrane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(p-Chlorophenyl)silatrane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(4-Chlorophenyl)silatrane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-p-Chlorophenylsilatrane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92E5GUJ2UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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